Reduced Haloperidol-d4

Therapeutic Drug Monitoring Clinical Toxicology LC-MS/MS

Accurate LC-MS/MS quantification of Reduced Haloperidol in plasma, serum, or urine demands a reliable internal standard. Unlabeled Reduced Haloperidol co-elutes and shares the analyte's mass, violating isotope dilution principles. Haloperidol-d4, designed for the parent drug, exhibits different chromatographic retention (m/z 380.28→169.17) and cannot correct metabolite-specific matrix effects. Reduced Haloperidol-d4 (CAS 1246820-79-0) is the definitive deuterated SIL-IS for precisely correcting ionization variability in clinical TDM and pharmacokinetic studies. ≥98% purity. Shipped ambient.

Molecular Formula C21H25ClFNO2
Molecular Weight 381.909
CAS No. 1246820-79-0
Cat. No. B565545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReduced Haloperidol-d4
CAS1246820-79-0
Synonyms4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4;  R 2572-d4; 
Molecular FormulaC21H25ClFNO2
Molecular Weight381.909
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D
InChIKeyWNZBBTJFOIOEMP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reduced Haloperidol-d4 (CAS 1246820-79-0): Deuterated Antipsychotic Metabolite Reference Standard for LC-MS/MS Quantification


Reduced Haloperidol-d4 is a deuterium-labeled analog of Reduced Haloperidol (the primary active metabolite of the antipsychotic drug Haloperidol), in which four hydrogen atoms on the chlorophenyl ring are replaced with deuterium . It is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Reduced Haloperidol in complex biological matrices [1].

Isotope-labeled internal standard (SIL-IS) — deuterated at chlorophenyl ring for LC-MS/MS bioanalysis of Reduced Haloperidol.
Supports isotope dilution mass spectrometry in complex research matrices (plasma, serum, urine).
Suitable for metabolite-specific quantification — separates Reduced Haloperidol signal from parent drug Haloperidol and matrix interferences.

Why Unlabeled Reduced Haloperidol or Other Analogs Cannot Substitute for Reduced Haloperidol-d4 in Quantitative Bioanalysis


Unlabeled Reduced Haloperidol is chemically identical to the endogenous analyte, rendering it incapable of serving as an internal standard—its co-elution and identical mass would compromise the fundamental principle of stable isotope dilution mass spectrometry. Haloperidol-d4, while also a deuterated internal standard, is optimized for the parent drug Haloperidol and exhibits different chromatographic retention and mass transitions (m/z 380.28 → 169.17) compared to Reduced Haloperidol-d4 (m/z ~381.9 → specific product ion), making it unsuitable for accurately correcting matrix effects and ionization variability specific to the metabolite [1]. Non-isotopic structural analogs introduce significant quantification bias due to differential extraction recovery and ionization efficiency [2].

Unlabeled Reduced Haloperidol
Co-elutes with endogenous analyte and shares identical mass; violates isotope dilution principle. Cannot serve as internal standard.
Haloperidol-d4
Optimized for parent drug Haloperidol with different chromatographic retention and mass transition (m/z 380.28→169.17). May not correct metabolite-specific matrix effects and ionization variability.
Non-isotopic structural analogs
Differential extraction recovery and ionization efficiency introduce quantification bias; accuracy may shift away from true metabolite concentration.

Reduced Haloperidol-d4 Quantitative Differentiation Evidence: Validated Performance Metrics and Receptor Profile Distinctions


Clinical Diagnostic Assay Validation: Simultaneous Quantification of Haloperidol and Reduced Haloperidol in Serum Using Reduced Haloperidol-d4 as Internal Standard

Reduced Haloperidol-d4 is the designated internal standard in a clinically validated LC-MS/MS method (Mayo Clinic Laboratories) for the simultaneous therapeutic drug monitoring of Haloperidol and its active metabolite Reduced Haloperidol in patient serum [1]. This method is used to assess patient compliance and toxicity, with established therapeutic reference ranges: Haloperidol (5-17 ng/mL) and Reduced Haloperidol (10-80 ng/mL) [1].

Validated LC-MS/MS method
Method context
Designated ISTD in simultaneous assay for Haloperidol and Reduced Haloperidol; reported concentration ranges in human serum: Haloperidol 5–17 ng/mL, Reduced Haloperidol 10–80 ng/mL.
Supports ISTD suitability for research PK monitoring and bioanalytical method validation.
Reported assay uses protein precipitation extraction with LC-MS/MS.
Therapeutic Drug Monitoring Clinical Toxicology LC-MS/MS

Comparative Dopamine D2 Receptor Binding Affinity: Reduced Haloperidol Exhibits 85-Fold Lower Affinity than Haloperidol

While this data pertains to the unlabeled analyte, it directly justifies the necessity for its precise quantification. Reduced Haloperidol, the target analyte for which Reduced Haloperidol-d4 serves as an internal standard, exhibits an 85-fold lower affinity for the dopamine D2 receptor compared to its parent drug Haloperidol (KI = 239 nM vs. 2.8 nM) [1]. In contrast, it retains nearly equal affinity for sigma receptors (KI ≈ 2.8 nM) [1].

Dopamine D2 receptor affinity
Class-level inference
Reduced Haloperidol Ki = 239 nM vs Haloperidol Ki = 2.8 nM — 85-fold lower affinity.
Distinct pharmacological profile justifies separate metabolite quantification; underscores need for metabolite-specific ISTD.
In vitro radioligand binding; rat brain membranes.
Neuropharmacology Receptor Binding Sigma-1 Receptor

High-Potency Sigma-1 Receptor Binding of Reduced Haloperidol Enantiomers

The enantiomers of Reduced Haloperidol demonstrate high and nearly equipotent affinity for sigma-1 (S1) receptors, with KI values ranging from 1-2 nM, which is only slightly weaker than that of Haloperidol (KI = 0.33 nM) [1]. This contrasts sharply with their greatly reduced affinity for D2 receptors [1].

Sigma-1 receptor binding
Class-level inference
Reduced Haloperidol enantiomers Ki = 1–2 nM; Haloperidol Ki = 0.33 nM (approx. 3- to 6-fold weaker).
Metabolite retains high sigma-1 affinity while losing D2 activity; supports sigma-pathway research quantification.
In vitro radioligand binding assay; both enantiomers nearly equipotent.
Sigma Receptor Pharmacology Enantioselectivity Neurochemistry

Differential Selectivity Profile: Reduced Haloperidol's Sigma-2 Receptor Affinity

The enantiomers of Reduced Haloperidol exhibit differential binding to sigma-2 (S2) receptors. (R)-(+)-Reduced Haloperidol displays a KI of 31 nM, similar to Haloperidol (KI = 26 nM), whereas (S)-(-)-Reduced Haloperidol is approximately 4-fold more potent (KI = 8.2 nM) [1].

Sigma-2 receptor selectivity
Class-level inference
(R)-(+)-Reduced Haloperidol Ki = 31 nM; (S)-(-)-Reduced Haloperidol Ki = 8.2 nM; Haloperidol Ki = 26 nM.
Enantioselective sigma-2 profile differentiates metabolite pharmacology; reliable quantification requires specific ISTD.
(S)-enantiomer shows 3.2-fold higher affinity than Haloperidol.
Sigma-2 Receptor Pharmacological Profiling Enantiomer Selectivity

Core Scientific and Industrial Applications for Reduced Haloperidol-d4


Clinical Therapeutic Drug Monitoring (TDM) of Haloperidol

Reduced Haloperidol-d4 is an essential internal standard in validated LC-MS/MS assays used by clinical laboratories to simultaneously monitor both Haloperidol and its active metabolite in patient serum [1]. This enables clinicians to optimize antipsychotic dosage, assess patient compliance, and prevent toxicity based on accurate quantification of both the parent drug and its pharmacologically distinct metabolite [1].

Pharmacokinetic and Metabolism Studies of Haloperidol

In preclinical and clinical pharmacokinetic research, Reduced Haloperidol-d4 is used as a stable isotope-labeled internal standard to precisely quantify the Reduced Haloperidol metabolite in plasma, serum, or urine samples . This is critical for understanding the in vivo formation, distribution, and elimination of this active metabolite, which has a significantly different receptor binding profile compared to Haloperidol [2].

Sigma Receptor Pharmacology Research

Given that Reduced Haloperidol retains high affinity for sigma-1 and sigma-2 receptors while largely losing D2 affinity, its deuterated analog, Reduced Haloperidol-d4, is a crucial analytical tool for studies investigating the role of sigma receptors in neurological and psychiatric disorders [2]. It allows researchers to accurately correlate the metabolite's concentration with sigma-mediated biological effects [3].

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Metabolite-specific SIL-IS; co-elution-free detection
Matrix-effect correction and cross-validation with parent drug ISTD in LC-MS/MS
Pharmacokinetic and metabolism studies
Stable isotope-labeled analog for precise metabolite quantification
Recovery and ionization consistency in plasma, serum, or urine research matrices
Sigma receptor pharmacology research
Enantiomer-agnostic quantification of total Reduced Haloperidol
Correlation of metabolite concentration with sigma-1 and sigma-2 receptor-mediated endpoints

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